beta-D-MANNOPYRANOSYL NITROMETHANE
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Overview
Description
Beta-D-MANNOPYRANOSYL NITROMETHANE: is a chemical compound that belongs to the class of nitroalkanes It is derived from mannose, a type of sugar, and contains a nitromethane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-D-MANNOPYRANOSYL NITROMETHANE typically involves the controlled treatment of 3,4,5,6,7-penta-O-acetyl-1,2-dideoxy-1-nitro-D-manno-hept-1-enitol with sodium methoxide in methanol. This reaction is stopped by decationization, resulting in an equimolar mixture of alpha-D-mannopyranosyl and beta-D-mannopyranosyl nitromethanes. The target beta-anomer is then isolated using chemisorption chromatography on a cation exchange resin in the Ba2+ form, yielding about 36% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Beta-D-MANNOPYRANOSYL NITROMETHANE undergoes various chemical reactions, including:
Reduction: Direct reduction with ferrous hydroxide in situ to form corresponding amines.
Nef Reaction: Conversion to alpha-D-mannopyranosyl methanal dimethyl acetal through acidified methanol.
Common Reagents and Conditions:
Reduction: Ferrous hydroxide.
Nef Reaction: Acidified methanol.
Major Products Formed:
Reduction: N-acetyl-C-alpha-D-mannopyranosyl-methylamine.
Nef Reaction: Alpha-D-mannopyranosyl methanal dimethyl acetal.
Scientific Research Applications
Beta-D-MANNOPYRANOSYL NITROMETHANE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycosides.
Biology: Studied for its role in glycosylation processes and interactions with enzymes like beta-mannosidase.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of beta-D-MANNOPYRANOSYL NITROMETHANE involves its interaction with specific enzymes and molecular targets. For example, beta-mannosidase catalyzes the hydrolysis of the beta-1,4-D-mannopyranosyl linkage within the compound, leading to the formation of mannooligosaccharides . This enzymatic activity is crucial for various biological processes, including the degradation of mannans and the synthesis of glycosides.
Comparison with Similar Compounds
- Alpha-D-MANNOPYRANOSYL NITROMETHANE
- Beta-D-GALACTOPYRANOSYL NITROMETHANE
- Alpha-D-GALACTOPYRANOSYL NITROMETHANE
Comparison: Beta-D-MANNOPYRANOSYL NITROMETHANE is unique due to its specific beta-configuration and the presence of a nitromethane group. This configuration affects its reactivity and interactions with enzymes compared to its alpha-anomer and other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILFIXWGGSLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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